
Methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes this compound a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 3-propoxybenzoic acid with tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and flow rates, ensures consistent product quality. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Palladium catalysts (Pd/C) in the presence of bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in anticancer therapies and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of Methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a boron source to couple with aryl halides in the presence of a palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
Methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The propoxy group enhances its solubility in organic solvents, making it more versatile in various synthetic applications compared to its analogs .
Properties
Molecular Formula |
C17H25BO5 |
|---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
methyl 3-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C17H25BO5/c1-7-8-21-14-10-12(15(19)20-6)9-13(11-14)18-22-16(2,3)17(4,5)23-18/h9-11H,7-8H2,1-6H3 |
InChI Key |
SFUXEUZNYJOENU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


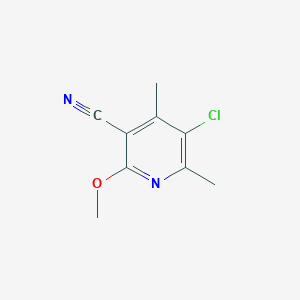
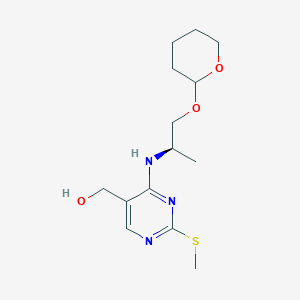
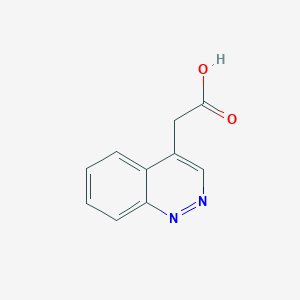


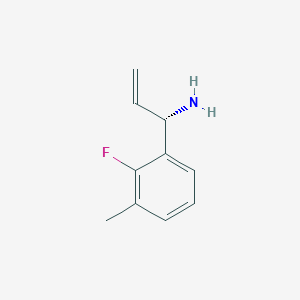
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
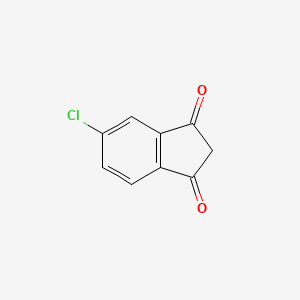
![4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B13029058.png)

![N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B13029079.png)
![5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile](/img/structure/B13029092.png)

![N-[3-(Methylamino)propyl]-acetamide HCl](/img/structure/B13029098.png)
